Cas no 241815-93-0 (2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one)

2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one is a quinazolinone derivative characterized by its tert-butyl and chloro substituents, which influence its reactivity and stability. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The tert-butyl group enhances steric hindrance, potentially improving selectivity in reactions, while the chloro substituent offers a reactive site for further functionalization. Its rigid quinazolinone core provides a versatile scaffold for constructing heterocyclic compounds with potential biological activity. The product is typically handled under controlled conditions due to its sensitivity, ensuring consistent performance in synthetic applications. Its structural features make it a useful building block for medicinal chemistry and material science research.
2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one structure
241815-93-0 structure
Product Name:2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one
CAS No:241815-93-0
MF:C12H13ClN2O
MW:236.697421789169
CID:4816548
Update Time:2025-06-08

2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 2-(tert-Butyl)-7-chloroquinazolin-4(1H)-one
    • 2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one
    • Inchi: 1S/C12H13ClN2O/c1-12(2,3)11-14-9-6-7(13)4-5-8(9)10(16)15-11/h4-6H,1-3H3,(H,14,15,16)
    • InChI Key: ROXFGIIVYYJJOS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(NC(C(C)(C)C)=NC=2C=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 332
  • XLogP3: 2.7
  • Topological Polar Surface Area: 41.5

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Additional information on 2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one

2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one: A Comprehensive Overview

The compound 2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one (CAS No. 241815-93-0) is a fascinating molecule with significant potential in various scientific and industrial applications. This quinazolinone derivative has garnered attention due to its unique structural properties and versatile functional groups. In recent years, advancements in synthetic methodologies and computational chemistry have shed light on its synthesis, characterization, and applications, making it a subject of interest for researchers across multiple disciplines.

Quinazolinones, a class of heterocyclic compounds, are known for their structural diversity and biological activities. The 2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one variant incorporates a tert-butyl group at the 2-position and a chlorine atom at the 7-position, which significantly influences its chemical reactivity and physical properties. These substituents not only enhance the molecule's stability but also contribute to its potential as a building block in organic synthesis.

Recent studies have explored the synthesis of 2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one through various routes, including condensation reactions and cyclization processes. One notable approach involves the reaction of substituted anilines with carbonyl compounds under specific conditions to form the quinazolinone skeleton. The introduction of the tert-butyl and chlorine groups is typically achieved through directed substitution or post-synthesis modification, ensuring precise control over the molecule's structure.

The applications of 2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one span across multiple fields. In pharmaceutical research, this compound has been investigated for its potential as an anti-inflammatory agent and a modulator of cellular signaling pathways. Its ability to interact with specific protein targets makes it a promising candidate for drug development. Additionally, in materials science, this quinazolinone derivative has been utilized as a precursor for advanced materials such as organic semiconductors and optoelectronic devices.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one with high accuracy. These studies have revealed that the molecule exhibits favorable electronic characteristics, making it suitable for applications in organic electronics. Furthermore, its thermal stability and photoluminescent properties have been explored in depth, highlighting its potential in next-generation display technologies.

In conclusion, 2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one (CAS No. 241815-93-0) is a versatile compound with a wide range of applications across scientific disciplines. Its unique structure, combined with recent breakthroughs in synthetic methodologies and computational analysis, positions it as a key player in both academic research and industrial innovation.

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